molecular formula C9H15N3O B13311335 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol

1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol

Cat. No.: B13311335
M. Wt: 181.23 g/mol
InChI Key: XYHLYMAHDXNYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a compound that features a cyclobutane ring substituted with a 4-amino-1H-pyrazol-1-yl group and an ethyl chain. This compound is of interest due to its unique structure, which combines a cyclobutane ring with a pyrazole moiety, making it a potential candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct chemical and biological properties compared to other similar compounds. The rigidity and strain of the cyclobutane ring can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-[2-(4-aminopyrazol-1-yl)ethyl]cyclobutan-1-ol

InChI

InChI=1S/C9H15N3O/c10-8-6-11-12(7-8)5-4-9(13)2-1-3-9/h6-7,13H,1-5,10H2

InChI Key

XYHLYMAHDXNYIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCN2C=C(C=N2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.